

An In-Depth Technical Guide to 25I-NBF Hydrochloride

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Compound of Interest

Compound Name: 25I-NBF hydrochloride

Cat. No.: B592884

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CAS Number: 1539266-13-1

Synonyms: 2C-I-NBF, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine monohydrochloride

This technical guide provides a comprehensive overview of **25I-NBF hydrochloride**, a potent and selective partial agonist for the serotonin 5-HT_{2A} receptor. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

25I-NBF hydrochloride is a synthetic phenethylamine derivative. Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	1539266-13-1	[1][2][3]
Molecular Formula	C ₁₇ H ₁₉ FINO ₂ • HCl	[1][3]
Molecular Weight	451.7 g/mol	[1][3]
Appearance	Crystalline solid	[1]
Purity	≥98%	[3]
UV Absorbance Maxima	234, 300 nm	[3]
Solubility	DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.50 mg/ml	[3]
SMILES	<chem>IC1=CC(OC)=C(CCNCC2=C(F)C=CC=C2)C=C1OC.Cl</chem>	[3]
InChI	InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H	[3][4]

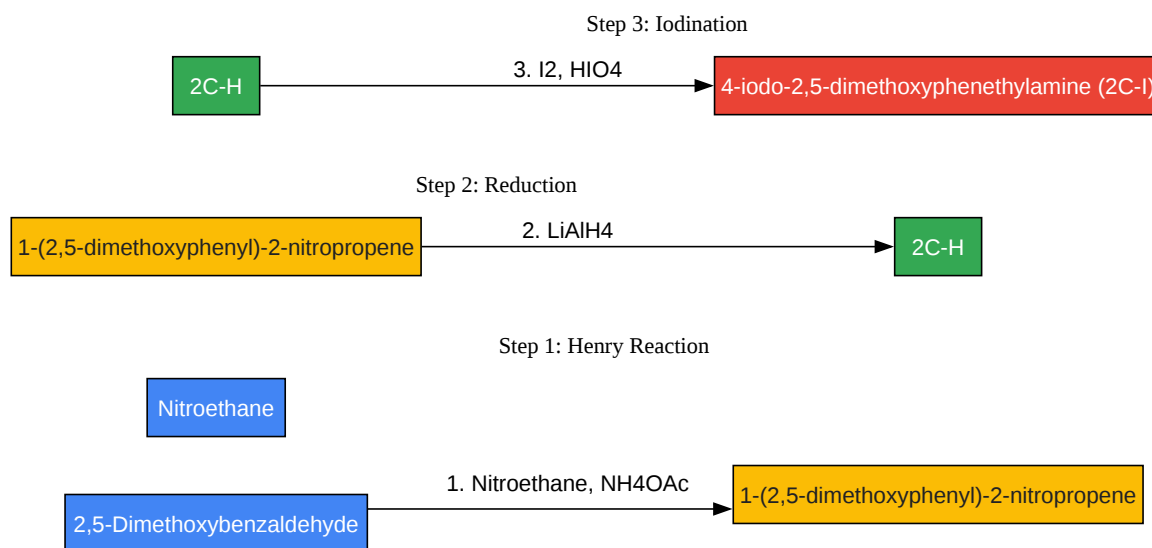
Synthesis

The synthesis of **25I-NBF hydrochloride** typically involves a two-step process starting from 2,5-dimethoxybenzaldehyde. The general synthetic pathway is outlined below. While a specific detailed protocol for 25I-NBF is not readily available in the literature, the synthesis can be inferred from established methods for related phenethylamines.

Synthesis of the Precursor: 4-iodo-2,5-dimethoxyphenethylamine (2C-I)

The synthesis of the key intermediate, 2C-I, has been described in the literature. A common route starts with 2,5-dimethoxybenzaldehyde, which undergoes a Henry reaction with

nitroethane, followed by reduction of the resulting nitroalkene. The final step is the iodination of the aromatic ring.[1]

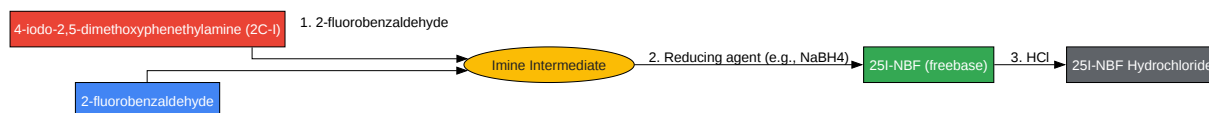


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General synthetic scheme for the precursor 2C-I.

Reductive Amination to Yield 25I-NBF

25I-NBF is synthesized from 2C-I via reductive amination with 2-fluorobenzaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine. The product is subsequently converted to its hydrochloride salt.



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Reductive amination of 2C-I to form **25I-NBF hydrochloride**.

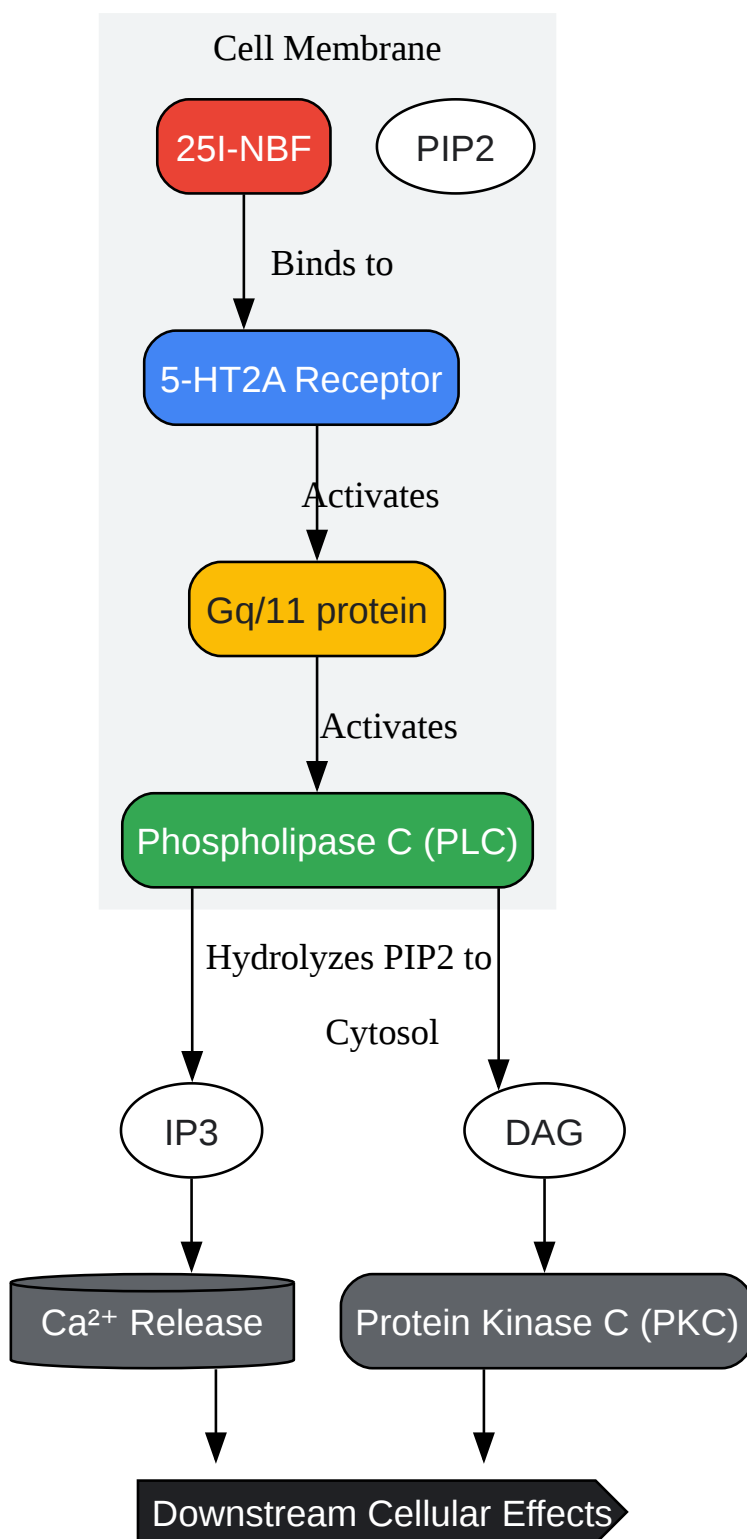
Pharmacology

25I-NBF hydrochloride is a highly potent partial agonist at the human serotonin 5-HT_{2A} receptor.[3][5][6] Its high affinity and selectivity make it a valuable research tool for studying the 5-HT_{2A} receptor system.

Parameter	Value	Receptor	Reference
K _i	0.26 nM	Human 5-HT _{2A}	[3][5]
EC ₅₀	1.6 nM	Human 5-HT _{2A}	[3][5]

5-HT_{2A} Receptor Signaling Pathway

Activation of the 5-HT_{2A} receptor by an agonist like 25I-NBF initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).



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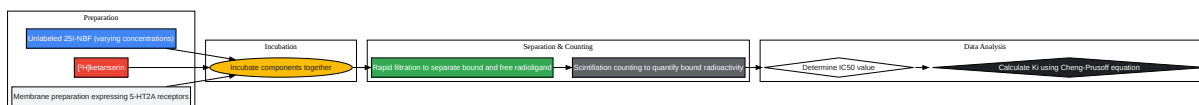
5-HT2A receptor Gq-coupled signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of **25I-NBF hydrochloride** can be adapted from standard assays for 5-HT_{2A} receptor ligands.

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (K_i) of 25I-NBF for the 5-HT_{2A} receptor. This typically involves using a radiolabeled antagonist, such as [³H]ketanserin, and measuring its displacement by increasing concentrations of the unlabeled test compound (25I-NBF).



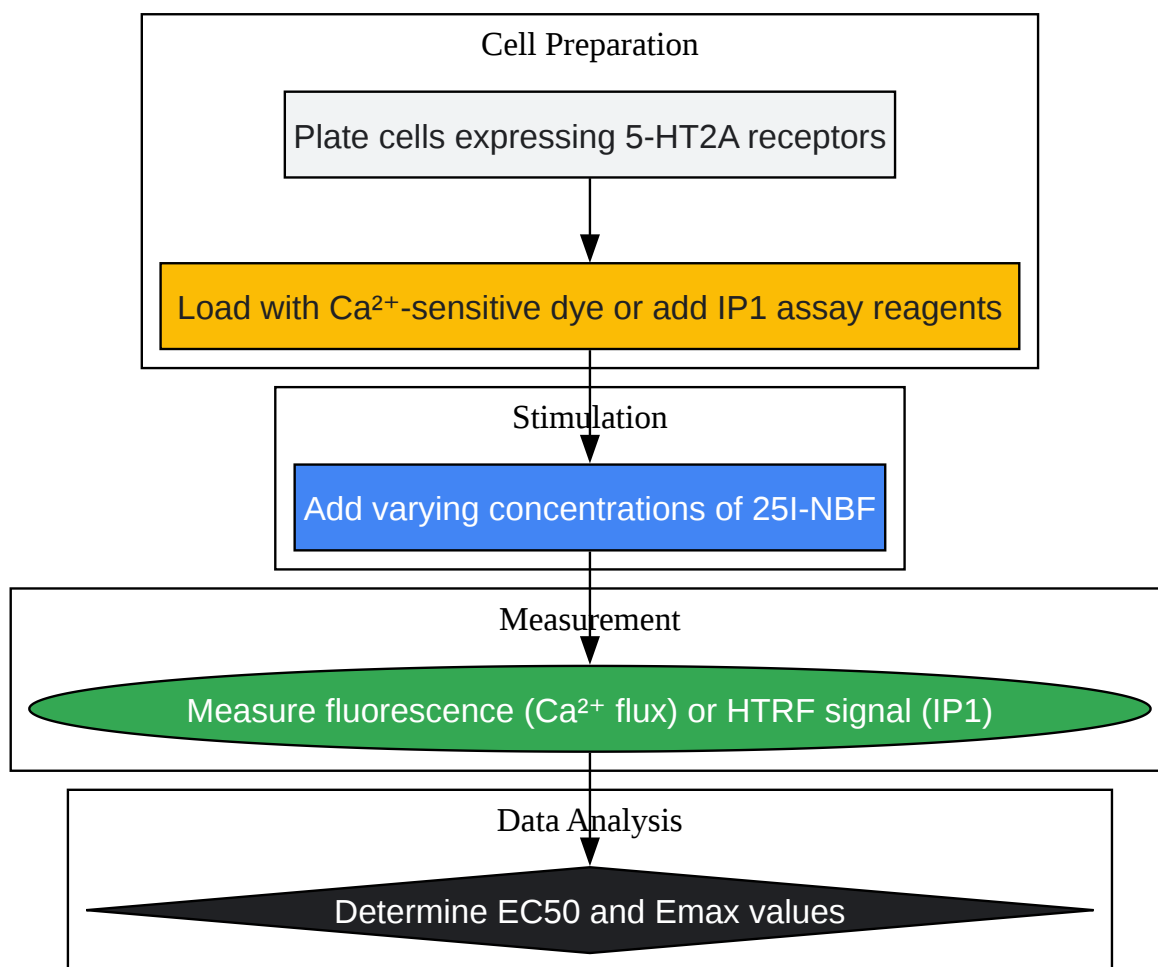
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Workflow for a [³H]ketanserin radioligand binding assay.

A general protocol would involve incubating cell membranes expressing the human 5-HT_{2A} receptor with a fixed concentration of [³H]ketanserin and a range of concentrations of **25I-NBF hydrochloride**. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist. After incubation, the mixture is rapidly filtered, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ is determined and converted to a K_i value.^{[7][8]}

Functional Assays (e.g., Calcium Flux or IP1 Accumulation)

Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT_{2A}, this can be quantified by measuring the increase in intracellular calcium ([Ca²⁺]_i) or the accumulation of inositol monophosphate (IP1), a stable metabolite of IP₃.



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General workflow for a functional cell-based assay.

For a calcium flux assay, cells are loaded with a fluorescent calcium indicator. The addition of 25I-NBF will trigger a transient increase in intracellular calcium, which is detected as a change

in fluorescence.[9][10][11][12][13] For an IP1 accumulation assay, cells are incubated with 25I-NBF in the presence of LiCl (to inhibit IP1 degradation), and the accumulated IP1 is quantified, often using a competitive immunoassay format such as HTRF.

In Vivo Studies

While in vivo data for 25I-NBF is limited, studies on the closely related compound 25I-NBOMe in rodents provide insights into its likely effects. These compounds are known to induce a head-twitch response (HTR) in mice, which is considered a behavioral proxy for hallucinogenic activity in humans.[14] The HTR is mediated by the activation of 5-HT_{2A} receptors. In vivo microdialysis studies with 25I-NBOMe have shown an increase in extracellular dopamine levels in the nucleus accumbens of rats.[15][16] Behavioral studies in rodents have also investigated effects on locomotor activity, sensorimotor gating (prepulse inhibition), and body temperature. [14][15][16]

Radiolabeled [¹¹C]25I-NBF has been utilized as a tracer in positron emission tomography (PET) imaging to map the distribution of 5-HT_{2A} receptors in the brain.[3] PET studies in nonhuman primates would involve intravenous administration of the radiotracer followed by dynamic scanning to measure its uptake and binding in different brain regions.

Analytical Data

A comprehensive analytical profile is essential for the unambiguous identification and quantification of **25I-NBF hydrochloride**.

Analytical Technique	Key Findings for 25I-NBF and related compounds	Reference
GC-MS	The electron ionization mass spectrum of 25I-NBF shows characteristic fragment ions. Key fragments for the underivatized free base include m/z 278, 247, 232, 138, 109, and 91. The base peak is often at m/z 109, corresponding to the fluorobenzyl cation.	[2] [17] [18]
HPLC-MS/MS	HPLC coupled with tandem mass spectrometry is a sensitive and selective method for the quantification of 25I-NBF in various matrices.	[19]
NMR	^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure. Data for the closely related 25I-NBOMe shows characteristic signals for the aromatic protons and carbons, as well as the methoxy and ethylamine moieties.	[20]

Toxicology

There is a lack of formal toxicological studies on 25I-NBF. However, reports on the related compound 25I-NBOMe indicate a potential for significant toxicity, especially at higher doses. Clinical features of 25I-NBOMe toxicity in humans include tachycardia, hypertension, agitation, hallucinations, seizures, and in severe cases, rhabdomyolysis and multi-organ failure.[\[21\]](#)[\[22\]](#)[\[23\]](#) Animal studies with 25I-NBOMe have shown cardiotoxic effects, including prolongation of

the QTc interval in rats.[21] Given the structural similarity and shared primary pharmacological target, it is prudent to assume that 25I-NBF may have a similar toxicological profile.

Disclaimer: **25I-NBF hydrochloride** is a research chemical and is not for human or veterinary use. It should be handled by trained professionals in a laboratory setting with appropriate safety precautions.

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